N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1092344-09-6
VCID: VC2991319
InChI: InChI=1S/C15H14ClF3N2O3S/c1-10-4-2-3-5-13(10)25(22,23)21-6-7-24-14-12(16)8-11(9-20-14)15(17,18)19/h2-5,8-9,21H,6-7H2,1H3
SMILES: CC1=CC=CC=C1S(=O)(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C15H14ClF3N2O3S
Molecular Weight: 394.8 g/mol

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide

CAS No.: 1092344-09-6

Cat. No.: VC2991319

Molecular Formula: C15H14ClF3N2O3S

Molecular Weight: 394.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide - 1092344-09-6

Specification

CAS No. 1092344-09-6
Molecular Formula C15H14ClF3N2O3S
Molecular Weight 394.8 g/mol
IUPAC Name N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C15H14ClF3N2O3S/c1-10-4-2-3-5-13(10)25(22,23)21-6-7-24-14-12(16)8-11(9-20-14)15(17,18)19/h2-5,8-9,21H,6-7H2,1H3
Standard InChI Key GLFDUCHOMQPUPH-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1S(=O)(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl
Canonical SMILES CC1=CC=CC=C1S(=O)(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide is a pyridine-based compound containing multiple functional groups including a trifluoromethyl substituent, a chlorine atom, an ether linkage, and a sulfonamide group. The compound is classified within the broader family of heterocyclic compounds, specifically pyridine derivatives with sulfonamide moieties.

Basic Identification Data

The compound can be identified through the following registry information:

Table 1: Identification Parameters

ParameterValue
CAS Number1092344-09-6
Molecular FormulaC₁₅H₁₄ClF₃N₂O₃S
Molecular Weight394.80 g/mol
IUPAC NameN-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide
InChI KeyGYPWLABNWGXIQD-UHFFFAOYSA-N
MDL NumberMFCD11501693

The structure consists of a 3-chloro-5-(trifluoromethyl)pyridine core connected to a 2-methylbenzenesulfonamide group via an oxyethyl linker. This arrangement creates a molecule with distinct regions of polarity and lipophilicity, potentially influencing its physicochemical behavior and biological interactions .

Physical and Chemical Properties

The physical and chemical properties of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide have been primarily determined through computational predictions rather than experimental measurements, highlighting a gap in empirical characterization.

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueMethod of Determination
Physical StateSolidPredicted
Boiling Point474.7 ± 55.0 °CPredicted
Density1.410 ± 0.06 g/cm³Predicted
pKa10.04 ± 0.40Predicted
SolubilityLimited water solubility; soluble in organic solventsPredicted based on structure
Melting PointNot reported-

The compound's relatively high boiling point suggests strong intermolecular forces, likely due to the presence of hydrogen bonding capabilities through the sulfonamide group. The moderate density value is consistent with other aromatic compounds containing halogens and sulfonamide groups .

Structural Reactivity

The reactivity of this compound is primarily governed by its functional groups:

  • The sulfonamide group (-SO₂NH-) serves as a weak acid and can participate in hydrogen bonding

  • The pyridine nitrogen provides a basic site for potential interactions

  • The trifluoromethyl group contributes electron-withdrawing character, affecting the reactivity of the aromatic system

  • The chlorine substituent provides an additional site for potential nucleophilic substitution reactions

The pKa value of approximately 10.04 indicates that the compound is a weak acid, consistent with the general acidity of sulfonamide NH groups. This property could be relevant for its solubility profile and potential interactions with biological systems .

Synthetic MethodKey FeaturesPotential Advantages
Nucleophilic aromatic substitutionDisplacement of halogen on the pyridine ring by an alkoxideDirect approach for ether linkage formation
Sulfonamide formationReaction of sulfonyl chloride with an appropriate amineEstablished methodology with typically good yields
Cross-coupling reactionsPalladium-catalyzed coupling to form C-O or C-N bondsModern approach with potential for milder conditions

The trifluoromethyl group on the pyridine ring is likely introduced early in the synthesis, as evidenced by approaches used for related compounds. For instance, the synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine demonstrates the viability of working with halogenated trifluoromethylpyridines as building blocks .

Related Synthetic Precedents

The synthesis of related pyridines with sulfonamide moieties has been reported using cooperative vinylogous anomeric-based oxidation mechanisms under mild reaction conditions, suggesting potential application to this compound's preparation . Additionally, recent advances in primary sulfonamide synthesis using sulfinylamine reagents such as t-BuONSO with organometallic reagents could provide alternative synthetic routes .

Analytical Characterization

The comprehensive characterization of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide typically involves multiple analytical techniques.

Spectroscopic Data

While complete spectroscopic data specific to this compound is limited in the available literature, typical characterization would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons of both rings, the methyl group, and the ethylene bridge protons

    • ¹³C NMR would identify the carbon atoms in different chemical environments

    • ¹⁹F NMR would confirm the presence of the trifluoromethyl group

  • Infrared (IR) spectroscopy would show distinctive bands for:

    • Sulfonamide S=O stretching (~1300-1150 cm⁻¹)

    • N-H stretching (~3300-3250 cm⁻¹)

    • C-F stretching (~1100-1000 cm⁻¹)

  • Mass spectrometry would provide molecular weight confirmation and fragmentation pattern analysis

Applications and Research Interest

Structural FeaturePotential Application Area
Sulfonamide moietyPharmaceutical research (antimicrobial, enzyme inhibition)
Trifluoromethyl groupMedicinal chemistry (metabolic stability, lipophilicity)
Pyridine coreCoordination chemistry, catalysis
Combination of functional groupsBuilding block for more complex molecules

The presence of a sulfonamide group is particularly significant, as sulfonamides comprise an important class of compounds with established utility in medicinal chemistry, particularly as antimicrobial agents, carbonic anhydrase inhibitors, and diuretics.

Related Research Context

Recent research on pyridine derivatives with sulfonamide moieties has demonstrated their synthesis via cooperative vinylogous anomeric-based oxidation mechanisms . Such synthetic methodologies could potentially be applied to produce N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide or to develop structural analogs with modified properties.

The development of novel magnetic nanoparticles with pyridinium bridges (Fe₃O₄@SiO₂@PCLH-TFA) has been explored for catalyzing the synthesis of triarylpyridines bearing sulfonamide moieties . Such research indicates ongoing interest in pyridine-sulfonamide hybrid structures for catalytic applications.

CategoryDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H312: Harmful in contact with skin
H332: Harmful if inhaled
Precautionary StatementsP260: Do not breathe dust/fume/gas/mist/vapors/spray
P270: Do not eat, drink or smoke when using this product
P280: Wear protective gloves/protective clothing/eye protection/face protection
P402 + P404: Store in a dry place. Store in a closed container
SupplierProduct IdentificationPurityForm
Key Organics Limited12Z-5033Research gradeSolid
Matrix ScientificListed as supplierNot specifiedNot specified
MolCoreMC116826≥98%Solid

The compound is typically supplied in research quantities (milligram to gram scale), indicating its primary use in laboratory research rather than large-scale industrial applications .

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